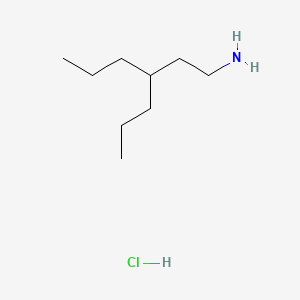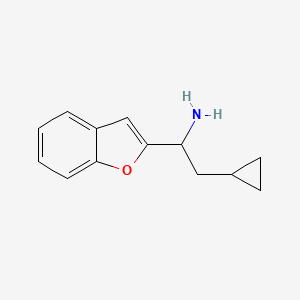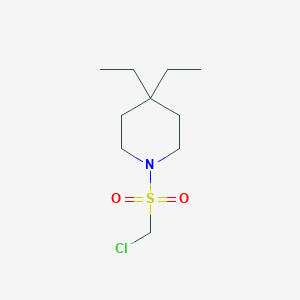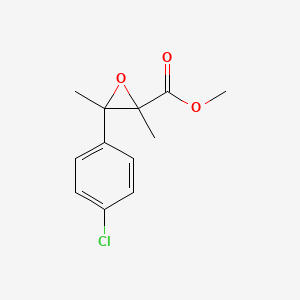
Methyl 3-(4-chlorophenyl)-2,3-dimethyloxirane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(4-chlorophenyl)-2,3-dimethyloxirane-2-carboxylate is an organic compound that belongs to the class of oxiranes, which are three-membered cyclic ethers This compound is characterized by the presence of a chlorophenyl group, a dimethyloxirane ring, and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-chlorophenyl)-2,3-dimethyloxirane-2-carboxylate typically involves the reaction of 4-chlorobenzaldehyde with a suitable epoxidizing agent to form the oxirane ring. This is followed by esterification with methanol to introduce the carboxylate ester group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the oxirane ring and an acid catalyst for the esterification step.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-purity starting materials and precise control of reaction parameters such as temperature, pressure, and reaction time are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-chlorophenyl)-2,3-dimethyloxirane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxirane ring to diols.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution.
Major Products Formed
Oxidation: Formation of 3-(4-chlorophenyl)-2,3-dimethyl-2-oxirane-2-carboxylic acid.
Reduction: Formation of 3-(4-chlorophenyl)-2,3-dimethyl-1,2-diol.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Methyl 3-(4-chlorophenyl)-2,3-dimethyloxirane-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(4-chlorophenyl)-2,3-dimethyloxirane-2-carboxylate involves its interaction with specific molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The chlorophenyl group may also contribute to its activity by interacting with hydrophobic regions of target proteins or enzymes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate
- 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoic acid
- 3-(4-chlorophenyl)-N’-(4-(dimethylamino)benzylidene)-3-hydroxy-2,2-dimethylpropanehydrazide
Uniqueness
Methyl 3-(4-chlorophenyl)-2,3-dimethyloxirane-2-carboxylate is unique due to the presence of the oxirane ring, which imparts high reactivity and potential for diverse chemical transformations. Its structural features make it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C12H13ClO3 |
|---|---|
Molecular Weight |
240.68 g/mol |
IUPAC Name |
methyl 3-(4-chlorophenyl)-2,3-dimethyloxirane-2-carboxylate |
InChI |
InChI=1S/C12H13ClO3/c1-11(8-4-6-9(13)7-5-8)12(2,16-11)10(14)15-3/h4-7H,1-3H3 |
InChI Key |
NHENVTFPIUKJRS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(O1)(C)C(=O)OC)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![rac-(1R,4S,5S)-4-[3-(trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B15301194.png)
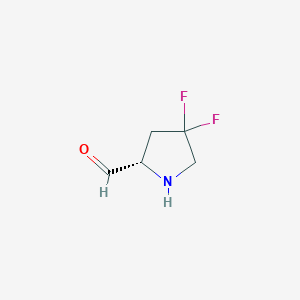

![N-{3-[(4-chloro-5-cyclopropylpyrimidin-2-yl)amino]propyl}cyclobutanecarboxamide](/img/structure/B15301216.png)
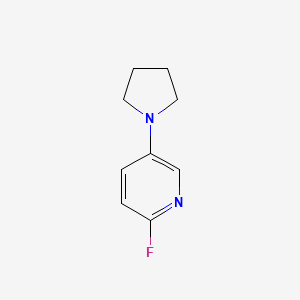
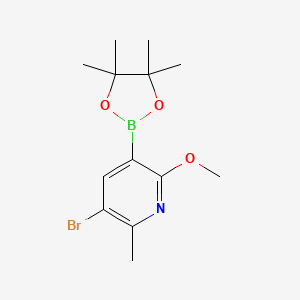
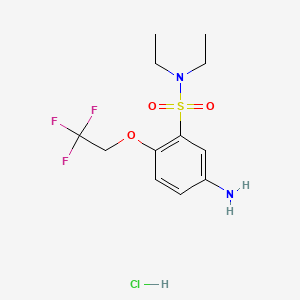
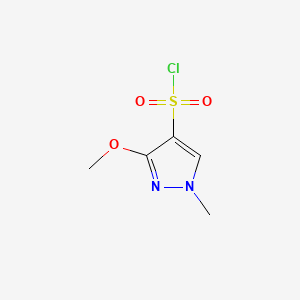

![2-(2-Ethoxyethyl)-1h-benzo[d]imidazole-5-carboxylic acid](/img/structure/B15301254.png)
